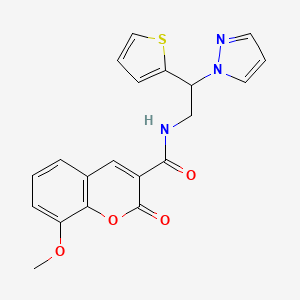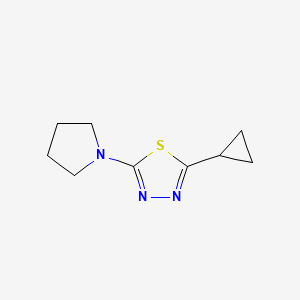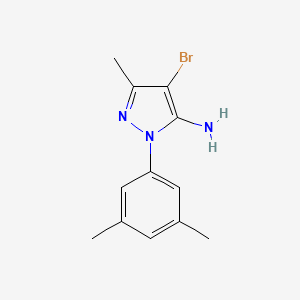![molecular formula C13H14N4O3 B2877802 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921489-07-8](/img/structure/B2877802.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyridopyrimidinone derivative, which is a class of compounds that often exhibit interesting biological activities. The molecule also contains an acetonitrile group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include a pyridopyrimidinone core, an ethyl group, a methoxy group, and an acetonitrile group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetonitrile group could potentially undergo nucleophilic substitution reactions, while the pyridopyrimidinone core might be involved in various condensation or cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetonitrile group and the aromatic pyridopyrimidinone core could impact its solubility, boiling point, and other physical properties .科学的研究の応用
Oxidation and Sono-Thermal Reactions
Potassium Peroxydisulfate as an Oxidizing Agent : This compound has been studied in the context of its reactivity with potassium peroxydisulfate in aqueous acetonitrile, leading to the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates. The oxidation process is influenced by the nature of the 4-substituent and the solvent, affecting the rate of oxidation and yielding products in good to excellent yields (Memarian & Farhadi, 2009).
Sono-Thermal Oxidation : Utilizing a combination of ultrasound and heat, this compound has been involved in the sono-thermal oxidation process. This method enhances the reaction rates compared to conventional reflux conditions, further indicating the significant role of the 4-substituent on the dihydropyrimidinone ring in affecting the reaction's rate (Memarian & Farhadi, 2008).
Synthesis of Antiviral and Anticancer Agents
Non-Nucleoside Analogs Synthesis : Research into the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which include pyrrolo[2,3-d]pyrimidine derivatives, has revealed insights into the antiviral activity of these compounds. Modifications at certain positions of the pyrrolo[2,3-d]pyrimidine ring structure have been found to affect the biological activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), highlighting the importance of specific substituents for antiviral efficacy (Renau et al., 1996).
Antimicrobial Activity
Pyrimidinone and Oxazinone Derivatives : A series of pyrimidinone, oxazinone, and their derivatives, synthesized using this compound as a starting material, have shown significant antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens (Hossan et al., 2012).
将来の方向性
特性
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-8-7-15-11-9(10(8)20-3)12(18)17(6-5-14)13(19)16(11)2/h7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAWLBSLIHHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)



![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)







![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)